molecular formula C20H15N3O2 B8611670 5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide

5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide

Cat. No.: B8611670
M. Wt: 329.4 g/mol
InChI Key: ADXYDPZBNMSCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide is a complex organic compound that features a cyano group, a phenylmethoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylmethoxy-N-pyridin-3-ylbenzamide
  • 5-cyano-2-methoxy-N-pyridin-3-ylbenzamide
  • 5-cyano-2-phenylmethoxy-N-pyridin-2-ylbenzamide

Uniqueness

5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, in particular, enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C20H15N3O2/c21-12-16-8-9-19(25-14-15-5-2-1-3-6-15)18(11-16)20(24)23-17-7-4-10-22-13-17/h1-11,13H,14H2,(H,23,24)

InChI Key

ADXYDPZBNMSCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)C(=O)NC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-cyano-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 14; 160 mg, 0.63 mmol), 3-pyridinamine (65.4 mg, 0.70 mmol), HOBT (116 mg, 0.76 mmol) and EDC (145 mg, 0.76 mmol) in DMF (10 ml) was stirred at room temperature overnight. Water (30 ml) was added and the mixture was then filtered. The residue was dried to yield the title compound as a white solid. 90 mg.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
65.4 mg
Type
reactant
Reaction Step One
Name
Quantity
116 mg
Type
reactant
Reaction Step One
Name
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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